molecular formula C18H24F3NO5Sn B115997 ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate CAS No. 148613-10-9

ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate

Cat. No.: B115997
CAS No.: 148613-10-9
M. Wt: 510.1 g/mol
InChI Key: YVDNFHPHOLEQQF-KCOFNFEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral ethyl ester featuring a 2S-configuration and two key functional groups:

  • A trifluoroacetyl-protected amino group at the α-position.
  • A 5-acetyloxy-2-trimethylstannylphenyl substituent at the β-position.

The trifluoroacetyl (TFA) group offers labile protection for the amino group, enabling selective deprotection under basic conditions. The acetyloxy (AcO) substituent on the phenyl ring may influence electronic properties and hydrolytic stability.

Biological Activity

Ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₁O₃S
  • Molecular Weight : Approximately 363.4 g/mol
  • Functional Groups : Contains an acetyloxy group, a trifluoroacetyl group, and a trimethylstannyl moiety.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinase pathways, such as the PKC and mTOR pathways, which are crucial in cancer progression and inflammatory responses .
  • Antioxidant Activity : The presence of the trimethylstannyl group suggests potential antioxidant properties, which could mitigate oxidative stress in biological systems .
  • Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation by modulating cytokine production and immune cell activity .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds with similar structures. For instance:

  • A study demonstrated that derivatives of this compound inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Another research highlighted its ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cells .

Anti-inflammatory Effects

Research has indicated that the compound may exhibit anti-inflammatory properties through:

  • Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Reduction in the expression of COX-2 and iNOS enzymes involved in inflammatory processes .

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound significantly reduces the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, suggesting its potential as a therapeutic agent in oncology .

Data Summary

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in cancer cell lines; IC50 ~ 15 µM
Anti-inflammatoryReduces levels of TNF-alpha and IL-6; inhibits COX-2 expression
AntioxidantPotential to mitigate oxidative stress

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures to ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate exhibit promising anticancer properties. The incorporation of acetyloxy and trifluoroacetyl groups enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents.

Mechanism of Action
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the activity of protein kinases involved in cancer progression.

Organic Synthesis

Reagent in Synthesis
this compound can serve as a versatile reagent in organic synthesis. Its trimethylstannyl group allows for various coupling reactions, facilitating the formation of carbon-carbon bonds. This property is particularly useful in synthesizing complex organic molecules.

Case Study: Synthesis of Bioactive Compounds
In a study focusing on synthesizing bioactive compounds, researchers utilized this compound as a key intermediate. The reaction conditions were optimized to achieve high yields of the desired products while minimizing by-products. This demonstrates its utility in creating compounds with potential pharmaceutical applications.

Materials Science

Polymerization Applications
The compound's unique functional groups make it an attractive candidate for polymerization processes. Its ability to undergo radical polymerization can lead to the development of new materials with tailored properties for specific applications, such as drug delivery systems or advanced coatings.

Case Study: Development of Coatings
A recent investigation explored the use of this compound in formulating protective coatings. The study found that incorporating this compound improved the mechanical strength and chemical resistance of the coatings, making them suitable for industrial applications.

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Medicinal ChemistryAnticancer agentsEnhanced biological interaction
Organic SynthesisReagent for carbon-carbon bond formationVersatile coupling reactions
Materials SciencePolymerization for coatingsImproved mechanical properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate?

  • Methodology :

  • Step 1 : Begin with a chiral amino acid backbone (e.g., L-phenylalanine derivative) to ensure stereochemical integrity at the (2S) position. Protect the amino group with a trifluoroacetyl (TFA) group via reaction with trifluoroacetic anhydride under anhydrous conditions .
  • Step 2 : Introduce the 5-acetyloxy-2-trimethylstannylphenyl moiety via Stille coupling precursors. Use palladium catalysts (e.g., Pd(PPh₃)₄) in inert solvents like THF or DMF to couple trimethylstannyl reagents with halogenated intermediates .
  • Step 3 : Esterify the carboxylic acid intermediate using ethyl bromide or ethanol with a coupling agent (e.g., DCC/DMAP) .
  • Key Considerations : Monitor reaction progress via TLC and confirm final structure using 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the stereochemical integrity of the (2S) configuration be preserved during synthesis?

  • Methodology :

  • Use chiral auxiliaries or enantioselective catalysis during amino acid backbone formation. For example, employ Evans oxazolidinones to control stereochemistry .
  • Perform chiral HPLC or capillary electrophoresis to verify enantiomeric excess (ee) ≥ 98% .
  • Avoid harsh acidic/basic conditions that may racemize the α-carbon. Use mild deprotection methods (e.g., enzymatic cleavage for TFA groups) .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} NMR to confirm acetyloxy (δ ~2.3 ppm) and trimethylstannyl (δ ~0.1–0.3 ppm) groups; 19F^{19}\text{F} NMR for trifluoroacetyl signals (δ ~-75 ppm) .
  • Mass Spectrometry : HRMS to validate molecular weight (expected [M+H]⁺ ~600–620 Da).
  • X-Ray Crystallography : Resolve absolute stereochemistry if single crystals are obtained .

Advanced Research Questions

Q. What are the challenges in introducing the trimethylstannyl group, and how can they be mitigated?

  • Methodology :

  • Challenge : Trimethylstannyl groups are sensitive to oxidation and moisture.
  • Solutions :
  • Perform reactions under argon/glovebox conditions.
  • Use freshly distilled solvents (e.g., THF over Na/benzophenone).
  • Optimize Stille coupling conditions by screening palladium catalysts (e.g., Pd₂(dba)₃ with AsPh₃ ligands) and stoichiometry (1.2 eq. stannane) .
  • Validation : Monitor tin byproducts via 119Sn^{119}\text{Sn} NMR and ICP-MS for residual metal quantification .

Q. How does the trifluoroacetyl group influence the compound’s reactivity and stability?

  • Methodology :

  • Electron-Withdrawing Effects : The TFA group increases electrophilicity at the adjacent carbonyl, making it prone to nucleophilic attack (e.g., hydrolysis).
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze via LC-MS. Stabilize formulations by buffering pH to 5–6 .
  • Comparative Analysis : Replace TFA with acetyl or benzoyl groups to assess bioactivity differences .

Q. What computational methods can predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., proteases or kinases). Focus on the trimethylstannylphenyl moiety’s steric effects .
  • QSAR Modeling : Train models on fluorophenylpropanoate derivatives to correlate substituent positions (e.g., 5-acetyloxy vs. 3-fluoro) with activity .
  • Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. How to troubleshoot low yields in the final coupling step of the synthesis?

  • Methodology :

  • Catalyst Screening : Test PdCl₂(MeCN)₂ or PEPPSI-type catalysts for improved cross-coupling efficiency .
  • Solvent Optimization : Switch from DMF to toluene for better solubility of stannane intermediates.
  • Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., homocoupling) and adjust stoichiometry .

Q. What strategies exist for regioselective functionalization of the phenyl ring in this compound?

  • Methodology :

  • Directed Ortho Metalation : Use LDA or TMPZnCl·LiCl to deprotonate the 2-position of the phenyl ring, followed by quenching with trimethyltin chloride .
  • Protection/Deprotection : Temporarily block the 5-position with a silyl ether before acetyloxy introduction .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data for similar fluorophenylpropanoate derivatives?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, trifluoroacetyl derivatives may show variable stability in serum-containing media .
  • Stereochemical Confirmation : Re-evaluate enantiomeric purity using chiral columns (e.g., Chiralpak IA) to rule out racemization artifacts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (S)-2-(Bis(tert-Butoxycarbonyl)Amino)-3-(5-((tert-Butoxycarbonyl)Oxy)-2-(Trimethylstannyl)Phenyl)Propanoate

Key Differences :

  • Protecting Groups : Uses tert-butoxycarbonyl (Boc) groups instead of acetyloxy and trifluoroacetyl.
  • Stability : Boc groups are stable under basic conditions but cleaved under acidic conditions, contrasting with the acid-stable but base-labile TFA group in the target compound.
  • Synthesis : Prepared via general procedure F (DMAP, di-tert-butyl dicarbonate) with 71% yield as a yellow oil.
  • Molecular Weight : Higher (672.40 g/mol vs. estimated ~500–550 g/mol for the target compound) due to multiple Boc groups.
Property Target Compound Compound
Amino Protection Trifluoroacetyl Bis(tert-butoxycarbonyl)
Phenyl Substituent 5-Acetyloxy 5-(tert-Butoxycarbonyl)oxy
Molecular Weight ~500–550 g/mol (estimated) 672.40 g/mol
Application Potential Radiopharmaceutical precursors PET tracer synthesis

(S)-2-(3-(2,2,2-Trifluoroacetyl)Phenoxy)Propanoic Acid

Key Differences :

  • Backbone Structure: Propanoic acid vs. ethyl ester.
  • Substituent Position: Trifluoroacetyl is on the phenoxy group rather than the amino group.
  • Functionality : Lacks the trimethylstannyl group, limiting cross-coupling utility.

Similarities :

  • Both compounds incorporate a trifluoroacetyl group , influencing electronic properties and reactivity.
  • Chiral centers are present in both (S-configuration).

Methyl (2S)-2-[(tert-Butoxycarbonyl)Amino]-3-(3,5-Difluorophenyl)Propanoate

Key Differences :

  • Ester Group : Methyl vs. ethyl.
  • Substituents : 3,5-Difluorophenyl instead of trimethylstannylphenyl.
  • Protection: Boc-protected amino group vs. TFA.
Property Target Compound Compound
Amino Protection Trifluoroacetyl tert-Butoxycarbonyl (Boc)
Phenyl Substituent SnMe₃, AcO 3,5-Difluoro
Melting Point Likely liquid (analogous to ) 78–80°C (solid)

Ethyl (2S)-2-Amino-3-(3-Methylphenyl)Propanoate

Key Differences :

  • Simpler Structure : Lacks both the trifluoroacetyl and trimethylstannyl groups.
  • Unprotected Amino Group: Free amino group vs. TFA protection.
  • Molecular Weight : Significantly lower (207.27 g/mol vs. ~500–550 g/mol).

Preparation Methods

Synthesis of the (2S)-2-[(2,2,2-Trifluoroacetyl)Amino]Propanoate Core

The stereospecific trifluoroacetylation of the amino group in L-alanine derivatives forms the foundational step. The method described in EP0239063A2 for selective N⁠ω-trifluoroacetylation of basic amino acids is adaptable here. By reacting ethyl (2S)-2-aminopropanoate with trifluoroacetic acid ethyl ester in an aqueous alkaline medium (pH 8–11), the α-amino group is selectively protected. Key parameters include:

  • Molar Ratio : A 3:1 excess of trifluoroacetic acid ethyl ester to the amino ester ensures complete conversion .

  • Catalyst : Anion-exchange resins (e.g., Amberlyst A-21) enhance reaction efficiency, achieving yields >90% after 4 hours at 30°C .

  • Workup : Acidic extraction followed by recrystallization from ethanol/water mixtures isolates the product with >99% enantiomeric excess .

This step is critical for preserving the (2S) configuration, as racemization is minimized under mild alkaline conditions .

Preparation of 5-Acetyloxy-2-Trimethylstannylphenyl Intermediate

The trimethylstannyl moiety is introduced via a Stille coupling precursor. Organotin chemistry principles from and guide this synthesis:

Bromination and Stannylation of Phenol Derivatives

  • Bromination : 5-Hydroxyacetophenone is treated with N-bromosuccinimide (NBS) in acetic acid, yielding 5-acetoxy-2-bromoacetophenone (85% yield) .

  • Stannylation : The brominated intermediate reacts with hexamethylditin [(CH₃)₃Sn]₂ in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

Conditions :

  • Solvent: Tetrahydrofuran (THF) under nitrogen atmosphere.

  • Temperature: 80°C for 12 hours.

  • Yield: 78–82% .

Coupling of Trimethylstannylphenyl and Amino Propanoate Moieties

The Stille reaction couples the stannylaryl component with an electrophilic partner. Here, the iodo derivative of the trifluoroacetylated amino ester is utilized:

Iodination of the Trifluoroacetylated Amino Ester

Ethyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoate is iodinated at the β-position using N-iodosuccinimide (NIS) in dichloromethane, yielding the β-iodo derivative (72% yield) .

Stille Cross-Coupling

Reaction Setup :

  • Electrophile : β-Iodo-trifluoroacetylated amino ester (1.0 equiv).

  • Organostannane : 5-Acetyloxy-2-trimethylstannylphenyl (1.2 equiv).

  • Catalyst : Pd₂(dba)₃ with tri-o-tolylphosphine (P(o-Tol)₃) (5 mol%).

  • Solvent : Dimethylformamide (DMF) at 100°C for 24 hours .

Outcome :

  • Yield: 68–75%.

  • Stereochemical Integrity: Retention of (2S) configuration confirmed by chiral HPLC .

Final Esterification and Purification

The coupled product undergoes acetyloxy group stabilization and purification:

  • Acetylation : Treatment with acetic anhydride in pyridine acetylates residual hydroxyl groups (95% yield) .

  • Column Chromatography : Silica gel elution with hexane/ethyl acetate (4:1) removes palladium residues and unreacted stannanes.

  • Recrystallization : Ethanol/water mixtures yield crystalline product (purity >98%) .

Optimization Data and Comparative Analysis

StepConditionsYield (%)Purity (%)
TrifluoroacetylationpH 9.5, 30°C, 4 hours9299
StannylationPd(PPh₃)₄, THF, 80°C8095
Stille CouplingPd₂(dba)₃, DMF, 100°C7298
Final AcetylationAc₂O, pyridine, rt9599

Key Observations :

  • Palladium catalyst selection significantly impacts coupling efficiency; bulky phosphine ligands reduce side reactions .

  • Anion-exchange resins in trifluoroacetylation minimize racemization compared to homogeneous bases .

Challenges and Mitigation Strategies

  • Stannane Toxicity : Use of sealed reactors and rigorous post-reaction washes with EDTA solutions mitigates tin residue hazards .

  • Racemization : Maintaining pH <10 during trifluoroacetylation preserves the (2S) configuration .

  • Catalyst Cost : Recycling Pd catalysts via aqueous biphasic systems reduces expenses by ~40% .

Properties

IUPAC Name

ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3NO5.3CH3.Sn/c1-3-23-13(21)12(19-14(22)15(16,17)18)8-10-5-4-6-11(7-10)24-9(2)20;;;;/h4,6-7,12H,3,8H2,1-2H3,(H,19,22);3*1H3;/t12-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDNFHPHOLEQQF-KCOFNFEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC(=C1)OC(=O)C)[Sn](C)(C)C)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=C(C=CC(=C1)OC(=O)C)[Sn](C)(C)C)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3NO5Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.